3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile
Description
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-4-10-7-1-5(2-9)3-11-12(6)7/h1,3-4H |
InChI Key |
AWNOSZJJWBFBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Br)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile typically involves:
- Formation of the imidazo[1,2-b]pyridazine core via cyclization of appropriate amino-pyridazine precursors.
- Introduction of the bromine substituent at the 3-position.
- Incorporation of the carbonitrile group at the 7-position.
Two main synthetic approaches are reported:
Specific Preparation Method from 3-Amino-pyridazine (Ethyl Acetate, N-Bromosuccinimide Route)
One well-documented method involves the following steps:
- React 3-amino-pyridazine with 40% aqueous chloroacetaldehyde in ethyl acetate at 85 °C for 2 hours to form the imidazo[1,2-b]pyridazine intermediate.
- Add N-bromosuccinimide (NBS) at 95 °C and stir for 2 hours to brominate the intermediate at the 3-position.
- Filter the reaction mixture to isolate the product.
- Recrystallize the crude product from an ethyl acetate:n-hexane mixture (1:5 volume ratio) to obtain pure 3-bromoimidazo[1,2-b]pyridazine.
| Parameter | Details |
|---|---|
| Starting Material | 3-amino-pyridazine (100 mmol) |
| Chloroacetaldehyde | 190 mmol (40% aqueous solution) |
| Solvent | Ethyl acetate (81 g) |
| Brominating Agent | N-Bromosuccinimide (100 mmol) |
| Reaction Temperature | 85 °C (cyclization), 95 °C (bromination) |
| Reaction Time | 2 hours (each step) |
| Yield | 88.98% |
| Purity (HPLC) | 99% |
| Purification | Recrystallization from ethyl acetate/n-hexane |
This method is noted for its high yield and purity, with straightforward reaction conditions and ease of operation.
Palladium-Catalyzed Synthesis Variant
Another reported method involves palladium-catalyzed reactions:
- Dissolve 3-bromoimidazo[1,2-b]pyridazine in acetonitrile under nitrogen atmosphere.
- Add trans-dichlorobis(triphenylphosphine)palladium(II), cuprous iodide, and dicyclohexylamine.
- Heat at 80 °C for 1 hour to facilitate coupling or substitution reactions on the imidazopyridazine scaffold.
This method is typically used for further derivatization rather than initial synthesis but indicates the compound’s synthetic versatility.
Related Synthetic Routes from Analogous Compounds
While direct preparation methods for this compound are limited, insights can be drawn from similar compounds:
- Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form a formamidine intermediate, followed by reaction with bromoacetonitrile under controlled temperature and pH to yield the imidazopyridazine carbonitrile core.
Though this method targets a chloro-substituted analog, the strategy of forming the imidazo ring via cyclization and subsequent halogenation or substitution is relevant for the bromo derivative.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as TBHP can be employed under mild conditions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with alkylamines can yield aminated derivatives, which may have enhanced biological activity .
Scientific Research Applications
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile has several scientific research applications:
Biological Research: The compound’s derivatives are studied for their potential anti-cancer properties and ability to inhibit specific molecular targets.
Industrial Applications: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile and its derivatives involves the inhibition of specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cancer cell proliferation and survival . The molecular targets include tyrosine kinases, which are often overexpressed or mutated in various cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile with structurally analogous compounds, emphasizing differences in core structure, substituents, and physicochemical properties.
Structural and Functional Insights:
Core Heterocycle Differences: Imidazo[1,2-b]pyridazine (target compound) vs. imidazo[1,2-a]pyridine: The pyridazine core (two adjacent nitrogens) offers stronger electron-deficient properties compared to pyridine, influencing charge distribution and reactivity .
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution compared to chlorine .
- Carbonitrile vs. Ester : The CN group (target compound) is electron-withdrawing and meta-directing, whereas ester groups (e.g., COOEt in ) are hydrolytically labile and serve as prodrug motifs .
Carbonitrile groups enhance polarity, likely increasing aqueous solubility compared to halogenated analogs like 7-chloroimidazo[1,2-b]pyridazine .
Biological Activity
3-Bromoimidazo[1,2-b]pyridazine-7-carbonitrile is a compound belonging to the imidazopyridazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Research indicates that compounds in the imidazopyridazine class exhibit various mechanisms of action, including:
- Kinase Inhibition : Many imidazopyridazines act as selective inhibitors of kinases, which play crucial roles in cell signaling and cancer progression. For instance, ponatinib, a successful kinase inhibitor derived from this family, has inspired the exploration of new derivatives for similar applications .
- Antimicrobial Activity : Studies have shown that imidazopyridazine derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The minimum inhibitory concentration (MIC) values often range from 0.03 to 5.0 μM against Mtb strains .
Biological Activity Overview
Antituberculosis Activity
A study conducted by Moraski et al. highlighted the effectiveness of imidazo[1,2-b]pyridazines against multidrug-resistant tuberculosis. The researchers identified several derivatives with MIC values significantly lower than traditional treatments, indicating their potential as new therapeutic agents for TB .
Anticancer Properties
Research published in Molecules demonstrated that certain derivatives of imidazo[1,2-b]pyridazine showed selective inhibition of the JNK1 pathway, a critical target in cancer therapy. These compounds exhibited cytotoxic effects on various cancer cell lines, suggesting their viability as anticancer agents .
Antimicrobial Evaluation
A synthesis study evaluated several amide derivatives of imidazo[1,2-b]pyridazine for antimicrobial activity. The results indicated that some compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile?
- Answer: The compound can be synthesized via regioselective bromination of imidazo[1,2-b]pyridazine precursors. For example, bromination at the 3-position is achieved using brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). Post-functionalization with a nitrile group at the 7-position typically employs cyanation reagents such as CuCN or KCN in the presence of palladium catalysts .
- Key Data: highlights optimized reaction conditions (yield ~70–80%) and NMR characterization (e.g., NMR δ 8.25–8.75 ppm for aromatic protons) to confirm regiochemistry.
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer:
- IR Spectroscopy: Confirm the nitrile group via a sharp absorption band near 2220–2240 cm.
- NMR: Aromatic protons in the imidazo-pyridazine core appear as doublets or multiplets in the δ 7.5–9.0 ppm range. The absence of NH signals (e.g., δ 10–12 ppm) ensures complete substitution .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 232.47 for the parent compound) and isotopic patterns (Br: 1:1 for ) validate purity .
Q. What are the stability considerations for handling this compound?
- Answer: The compound is sensitive to light, moisture, and oxidative degradation. Store under inert atmosphere (argon or nitrogen) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) for reactions to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for derivatization?
- Answer: The bromine atom at the 3-position is highly reactive toward cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling: Use Pd(PPh) with arylboronic acids in a 1,4-dioxane/HO mixture (yields >75%).
- Buchwald-Hartwig Amination: Employ Pd(dba) with Xantphos ligand and amines to install amino groups .
- Challenges: Competing reactivity at the 7-cyano position requires careful selection of catalysts (e.g., palladium vs. copper) to avoid side reactions.
Q. What computational tools can predict the reactivity of this compound in medicinal chemistry applications?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electrophilic attack at the 3-bromo site and nucleophilic behavior of the nitrile group. Molecular docking studies (AutoDock Vina) predict binding affinities for kinase targets (e.g., EGFR, ALK) by analyzing π-π stacking and halogen bonding interactions .
Q. How does the electronic nature of substituents affect the photophysical properties of this compound?
- Answer: Electron-withdrawing groups (e.g., nitro, cyano) at the 7-position enhance fluorescence quenching, while electron-donating groups (e.g., methoxy) redshift absorption maxima (λ ~350–400 nm). Time-resolved fluorescence spectroscopy (TRFS) quantifies excited-state lifetimes (τ = 1–5 ns) for optoelectronic applications .
Methodological Guidance
Q. How to resolve contradictions in reaction yields for this compound derivatives?
- Answer: Discrepancies often arise from trace moisture or oxygen. Mitigate via:
- Strict Anhydrous Conditions: Use Schlenk lines or gloveboxes.
- Catalyst Screening: Compare Pd(OAc), PdCl, and Pd(dba) for optimal turnover.
- HPLC-MS Monitoring: Track intermediates to identify bottlenecks (e.g., incomplete bromination) .
Q. What strategies optimize the scalability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
